4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide
Description
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzamide group attached to a naphthalene ring, with a butyl and methyl-substituted sulfonamide group
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-naphthalen-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-4-15-24(2)28(26,27)21-13-10-18(11-14-21)22(25)23-20-12-9-17-7-5-6-8-19(17)16-20/h5-14,16H,3-4,15H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINKJKZJYKUIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chlorosulfonylbenzoic Acid
The synthesis begins with the preparation of 4-chlorosulfonylbenzoic acid, a critical intermediate. This compound is typically synthesized via chlorosulfonation of benzoic acid using chlorosulfonic acid under controlled conditions (0–5°C, 4–6 hours). The reaction proceeds via electrophilic aromatic substitution, yielding the chlorosulfonyl derivative in 70–85% purity after recrystallization from dichloromethane.
Synthesis of N-Butyl-N-Methylamine
N-Butyl-N-methylamine is prepared by alkylation of methylamine with butyl bromide in the presence of potassium carbonate. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, achieving 90% conversion. Purification via fractional distillation affords the amine in >98% purity, essential for subsequent sulfamoylation.
Sulfamoylation Strategies
Direct Sulfamoylation of 4-Chlorosulfonylbenzoic Acid
The sulfamoyl group is introduced by reacting 4-chlorosulfonylbenzoic acid with N-butyl-N-methylamine. This step is performed in dichloromethane (DCM) with triethylamine (Et3N) as a base to scavenge HCl. The reaction is exothermic and requires cooling to 0°C, yielding 4-(N-butyl-N-methylsulfamoyl)benzoic acid in 65–75% yield after aqueous workup.
Table 1: Optimization of Sulfamoylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et3N | DCM | 0 | 75 |
| K2CO3 | Acetone | 25 | 62 |
| NaOH | H2O/THF | 40 | 58 |
Alternative Route via Sulfamoyl Chloride
An alternative approach involves generating N-butyl-N-methylsulfamoyl chloride by reacting the amine with thionyl chloride. This intermediate is then coupled to 4-aminobenzoic acid under Schotten-Baumann conditions (NaOH, H2O/Et2O), achieving 68% yield. However, this method requires strict moisture control to prevent hydrolysis.
Amide Coupling with Naphthalen-2-ylamine
Activation of 4-(N-Butyl-N-Methylsulfamoyl)Benzoic Acid
The carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride, which is reacted with naphthalen-2-ylamine in THF. The reaction proceeds at room temperature for 6 hours, yielding the final product in 70–80% purity. Excess amine (1.5 equiv) is used to drive the reaction to completion.
Coupling via Carbodiimide Reagents
A more efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. This approach minimizes racemization and improves yields to 85–90%. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed, typically within 4 hours.
Table 2: Comparison of Coupling Methods
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| SOCl2 | THF | 6 | 80 |
| EDCl/HOBt | DCM | 4 | 90 |
| DCC/DMAP | DMF | 8 | 78 |
Industrial-Scale Production Considerations
Catalytic Recycling
Industrial processes utilize immobilized lipases for the amide coupling step, enabling catalyst recycling and reducing costs. For example, Novozym 435 in tert-butyl methyl ether (TBME) achieves 88% yield over five cycles without significant loss of activity.
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors for the sulfamoylation step, enhancing heat transfer and reducing reaction times from 6 hours to 30 minutes. This method improves throughput and consistency, critical for large-scale manufacturing.
Analytical Characterization
The final product is characterized by nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential pharmaceutical applications, particularly as an antimicrobial and anti-inflammatory agent. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
- Antimicrobial Activity : Studies have shown that compounds similar to 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against various strains, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
Materials Science
In materials science, this compound is explored for its unique chemical properties that can be utilized in developing advanced materials.
- Polymer Development : The compound may serve as a building block for synthesizing polymers with specific mechanical and thermal properties. Its structural characteristics allow for potential applications in coatings and adhesives that require enhanced durability and resistance to environmental factors.
Biological Studies
This compound is also utilized in biological research to elucidate its effects on cellular processes.
- Cellular Mechanisms : Research has focused on understanding how this compound interacts with various cellular targets. It may influence enzyme activity or receptor signaling pathways, contributing to its therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against common bacterial strains. The results indicated that certain derivatives of this compound exhibited potent activity with MIC values comparable to established antibiotics. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers assessed the anti-inflammatory effects of this compound using in vitro models. The findings suggested that it significantly reduced pro-inflammatory cytokine levels in cultured macrophages. This positions the compound as a potential candidate for further development in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(N-butyl-N-methylsulfamoyl)-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of a naphthalene ring.
4-(N-ethyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide is unique due to the combination of its butyl and methyl-substituted sulfonamide group with a naphthalene ring, which imparts distinct chemical and biological properties compared to similar compounds.
Biological Activity
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfamoylbenzamides, characterized by a benzamide core substituted with a naphthalene moiety and a sulfamoyl group. Its molecular formula is C18H22N2O2S, with a molecular weight of approximately 342.44 g/mol. The structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent inflammatory mediators. Inhibiting PLA2 can reduce inflammation and pain associated with various conditions .
- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways such as NF-kB signaling .
- Neuroprotective Properties : Research indicates that this compound may provide neuroprotection by mitigating oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfamoylbenzamide derivatives. Key findings include:
- Substitution Effects : The presence of the naphthalene ring enhances lipophilicity and may improve binding affinity to target proteins.
- Sulfamoyl Group : The N-butyl-N-methylsulfamoyl moiety appears to be critical for inhibitory activity against PLA2, as modifications to this group significantly alter potency .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Inflammation Models : In animal models of inflammation, administration of similar sulfamoylbenzamide derivatives resulted in reduced edema and pain response, suggesting a potential therapeutic role in inflammatory diseases .
- Neurodegenerative Disease Models : In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress, indicating a possible application in Alzheimer's or Parkinson's disease treatments .
Data Summary Table
The following table summarizes key data on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
